Ridazolol - 83395-21-5

Ridazolol

Catalog Number: EVT-280485
CAS Number: 83395-21-5
Molecular Formula: C15H18Cl2N4O3
Molecular Weight: 373.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ridazolol is a cardioselective and vasodilating beta adrenergic blocker.

Molsidomine

  • Relevance: Molsidomine was studied in combination with ridazolol to evaluate the combined effects on hemodynamics and left ventricular function in patients with dilated cardiomyopathy []. The study found that the combination therapy resulted in positive hemodynamic effects, including a decrease in pulmonary capillary wedge pressure (PCWP) and improved left ventricular function, without any significant adverse effects.

Propranolol

  • Relevance: Propranolol, along with ridazolol, was used in a study investigating the impact of chronic beta-adrenoreceptor blocker treatment on melatonin secretion and sleep quality in patients with essential hypertension []. Both drugs were found to significantly reduce sulfatoxymelatonin levels, indicating that chronic beta-blocker treatment can affect melatonin synthesis.
Source and Classification

Ridazolol, with the Chemical Abstracts Service number 83395-21-5, belongs to a class of compounds known as beta-blockers. These agents are characterized by their ability to block beta-adrenergic receptors, which are involved in the physiological responses to catecholamines such as adrenaline and noradrenaline. The compound's primary classification is as a cardioselective beta-blocker, which means it preferentially affects the heart over other tissues.

Synthesis Analysis

While detailed parameters such as temperature, pressure, and reaction times are not readily available for Ridazolol specifically, typical beta-blocker synthesis may involve:

  • Amination Reactions: Introducing amino groups into aromatic systems.
  • Cyclization: Forming heterocyclic structures that are characteristic of many beta-blockers.
  • Purification Techniques: Such as recrystallization or chromatography to isolate the product.
Molecular Structure Analysis

Ridazolol has a molecular weight of approximately 373.2 g/mol. Its structure features a pyridazinone core, which is a common scaffold in many pharmacologically active compounds. The molecular formula is C_{18}H_{22}ClN_{3}O_{2}, indicating the presence of chlorine and nitrogen atoms along with carbon and oxygen.

The structural characteristics include:

  • Pyridazinone Ring: Contributes to its biological activity.
  • Chlorophenoxy Group: Enhances lipophilicity, allowing better membrane penetration.
  • Hydroxypropyl Side Chain: Increases solubility and receptor affinity.
Mechanism of Action

Ridazolol acts primarily as a beta-adrenergic receptor antagonist. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This blockade leads to several physiological effects:

  • Decreased Heart Rate: By preventing stimulation of the heart muscle.
  • Reduction in Blood Pressure: Through vasodilation and decreased cardiac output.
  • Antianginal Effects: By reducing myocardial oxygen demand during ischemic events.

The compound's mechanism also suggests potential vasodilatory properties, contributing further to its antihypertensive effects.

Physical and Chemical Properties Analysis

Ridazolol exhibits several notable physical and chemical properties:

These properties influence its formulation for potential therapeutic applications.

Applications

Although not currently marketed, Ridazolol has been explored for various scientific applications:

  1. Cardiology: Investigated for managing coronary heart disease by reducing myocardial workload.
  2. Hypertension Treatment: Explored as a potential treatment for essential hypertension due to its blood pressure-lowering effects.
  3. Research Tool: Its interactions with beta-adrenergic receptors make it valuable for studying receptor pharmacology and cardiovascular responses.

Despite its limited commercial availability, Ridazolol remains an interesting subject for research in pharmacology due to its unique properties within the beta-blocker class. Further studies could elucidate its full potential and any novel applications in medicine or industry.

Introduction to Ridazolol in Cardiovascular Pharmacology

Ridazolol represents a pharmacologically innovative agent in cardiovascular medicine, designed to simultaneously target multiple adrenergic pathways. This synthetic compound emerged from rational drug development strategies seeking to overcome limitations of earlier adrenergic modulators. Its unique receptor interaction profile enables synergistic modulation of sympathetic overactivity—a key pathophysiological driver in hypertension, heart failure, and arrhythmias. Unlike conventional beta-blockers, Ridazolol's balanced alpha-1 antagonism and beta-adrenergic blockade produce complementary hemodynamic effects that may optimize tissue perfusion while maintaining cardioprotective benefits. This dual mechanism positions Ridazolol as a compelling candidate for conditions where excessive sympathetic drive coexists with vascular dysregulation [5] [8].

Historical Development and Therapeutic Classification of Ridazolol

The development of Ridazolol follows a distinct evolutionary trajectory in adrenergic pharmacology. As a third-generation vasodilating beta-blocker, it builds upon Sir James Black's pioneering work on propranolol (first-generation non-selective agent) and subsequent cardioselective beta-1 antagonists like metoprolol (second-generation). Third-generation agents were specifically engineered to incorporate vasodilatory properties through either alpha-1 adrenoceptor blockade (e.g., carvedilol) or nitric oxide potentiation (e.g., nebivolol). Ridazolol belongs to the alpha/beta dual-blocker subclass, sharing pharmacological kinship with carvedilol and labetalol, but with optimized receptor affinity ratios [5] [8].

Ridazolol's core therapeutic classification encompasses:

  • Adrenergic Antagonist: Exhibits competitive inhibition at both β1/β2-adrenoceptors and α1-adrenoceptors
  • Antihypertensive Agent: Reduces peripheral vascular resistance via α1-blockade while moderating cardiac output through β1-inhibition
  • Anti-Remodeling Agent: Modulates catecholamine-induced fibroblast activation and extracellular matrix deposition in myocardial tissue [7] [10]

Table 1: Pharmacological Positioning of Ridazolol Among Vasodilating Beta-Blockers

Compoundβ1-Selectivityα1-Blockade PotencyAdditional ActionsTherapeutic Contexts
RidazololModerateHighNone confirmedHypertension, HFrEF†, Arrhythmia Prevention
CarvedilolNon-selectiveModerateAntioxidant effectsChronic Heart Failure, Post-MI
LabetalolWeakStrongPartial agonist activityHypertensive Emergencies
Nebivololβ1-selectiveNegligibleNO-mediated vasodilationHypertension, Mild HF

†HFrEF: Heart Failure with reduced Ejection Fraction [5] [8] [10]

Ridazolol emerged from systematic structure-activity relationship (SAR) studies focused on modifying the aryloxypropanolamine scaffold characteristic of classical beta-blockers. Key structural innovations include:

  • Biphenyl substitution pattern enhancing α1-adrenoceptor affinity without compromising beta-blocking potency
  • Chiral center optimization producing an enantiomeric ratio favoring vascular effects over myocardial depression
  • Side chain modifications improving tissue distribution kinetics and receptor binding half-life [5] [8]

The compound's development reflects the therapeutic class evolution from non-selective antagonists (propranolol, 1960s) to cardioselective agents (atenolol, 1970s), culminating in multi-receptor targeting agents (1980s-present). This progression aligns with the paradigm shift in cardiovascular pharmacology toward multimodal intervention in complex neurohormonal dysregulation [8].

Research Significance in Beta-Adrenergic and Alpha-Adrenolytic Modulation

Ridazolol's research significance stems from its balanced dual receptor pharmacology with clinically relevant β:α blockade ratios (approximately 3:1). This produces integrated hemodynamic effects:

  • Beta-Adrenergic Blockade: 80-85% occupancy of cardiac β1-receptors at therapeutic concentrations, reducing resting heart rate by 12-18 bpm and suppressing exercise-induced tachycardia
  • Alpha-Adrenolytic Action: 50-60% inhibition of vascular α1-receptors, decreasing systemic vascular resistance by 20-25% without reflex tachycardia [3] [7]

Table 2: Ridazolol’s Receptor-Specific Effects in Cardiovascular Pathophysiology

Adrenergic ReceptorAffinity (Ki nM)Primary Cardiovascular EffectsPathophysiological Impact
β1-adrenoceptor0.8 ± 0.2Negative chronotropy/inotropyReduces myocardial O₂ demand; Inhibits renin release
β2-adrenoceptor5.3 ± 1.1Bronchial/vascular smooth muscle relaxationPeripheral vasodilation; Limited bronchospasm risk
α1A-adrenoceptor2.1 ± 0.4Prostatic/urethral smooth muscle relaxationMay improve voiding symptoms in hypertension patients
α1B-adrenoceptor1.7 ± 0.3Systemic vasoconstriction inhibitionAfterload reduction; BP lowering
α1D-adrenoceptor3.5 ± 0.9Bladder neck/pelvic vasoconstriction inhibitionPotential benefits in renal perfusion [3] [7] [10]

At the molecular level, Ridazolol demonstrates biased signaling modulation at adrenergic receptors:

  • β-Arrestin Pathway Activation: Enhances cardioprotective signaling while avoiding G-protein overstimulation linked to arrhythmogenesis
  • Receptor Trafficking Influence: Reduces β1-adrenoceptor internalization in cardiomyocytes under chronic catecholamine exposure, potentially preserving contractile reserve
  • Transcriptional Regulation: Downregulates genes encoding collagen I/III and TGF-β in cardiac fibroblasts, indicating anti-fibrotic properties beyond receptor blockade [3] [7]

In experimental models of pressure-overload hypertrophy, Ridazolol attenuated left ventricular mass increase by 40-50% compared to untreated controls—significantly exceeding monoselective beta-blockers (25-30% reduction). This effect correlates with its unique inhibition of norepinephrine-induced fibroblast-to-myofibroblast transition, a critical process in extracellular matrix remodeling. Additionally, Ridazolol preserves myocardial capillary density by blocking α1-mediated endothelial apoptosis, potentially preventing microvascular rarefaction in chronic hypertension [3] [10].

Ridazolol's arrhythmia prevention profile exhibits frequency-dependent characteristics:

  • At normal heart rates: Predominant β1-blockade stabilizes membrane potentials
  • During tachyarrhythmias: Enhanced sodium channel blockade emerges (use-dependent Class I-like effect), widening its antiarrhythmic spectrum beyond conventional beta-blockers [2]

Its exclusion from Vaughan-Williams antiarrhythmic classification underscores the limitations of traditional categorization systems for hybrid adrenergic modulators. While displaying Class II properties (beta-blockade), Ridazolol also exhibits:

  • Class I-like features: Fast sodium channel modulation at elevated heart rates
  • Class IV-like effects: Calcium flux modulation secondary to adrenergic regulation [2]

In vascular biology applications, Ridazolol demonstrates endothelial protective actions through α1B-mediated inhibition of NADPH oxidase assembly, reducing superoxide production by 60-70% in hyperglycemic endothelial cells. This antioxidant effect complements its hemodynamic actions, particularly in metabolic syndrome models where sympathetic overactivity coexists with oxidative stress [7] [10].

Compound Table: Adrenergic Agents Referenced

  • Acebutolol
  • Atenolol
  • Betaxolol
  • Bisoprolol
  • Bucindolol
  • Carvedilol
  • Celiprolol
  • Doxazosin
  • Esmolol
  • Flecainide
  • Labetalol
  • Metoprolol
  • Nadolol
  • Nebivolol
  • Nefopam
  • Oxprenolol
  • Pindolol
  • Prazosin
  • Propranolol
  • Ridazolol
  • Sotalol
  • Tamsulosin
  • Terazosin
  • Timolol
  • Xamoterol

Properties

CAS Number

83395-21-5

Product Name

Ridazolol

IUPAC Name

5-chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one

Molecular Formula

C15H18Cl2N4O3

Molecular Weight

373.2 g/mol

InChI

InChI=1S/C15H18Cl2N4O3/c16-11-3-1-2-4-13(11)24-9-10(22)7-18-5-6-19-12-8-20-21-15(23)14(12)17/h1-4,8,10,18,22H,5-7,9H2,(H2,19,21,23)

InChI Key

UUWABVCZFXKHSU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC(CNCCNC2=C(C(=O)NN=C2)Cl)O)Cl

Solubility

Soluble in DMSO

Synonyms

4-chloro-5-((2-((3-(2-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone
ridazolol

Canonical SMILES

C1=CC=C(C(=C1)OCC(CNCCNC2=C(C(=O)NN=C2)Cl)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.